2-Amino-5-(diethylamino)toluene Monohydrochloride
Overview
Description
“2-Amino-5-(diethylamino)toluene Monohydrochloride” is a chemical compound with the molecular formula C11H18N2·HCl and a molecular weight of 214.74 . It is also known as “4-(Diethylamino)-o-toluidine Monohydrochloride” or "2-Methyl-4-(diethylamino)aniline Monohydrochloride" . This compound appears as a white to almost white powder or crystal . It is used as a color-developing agent, specifically for Eastman print and Gevacolor color-development baths .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-(diethylamino)toluene Monohydrochloride” can be represented in 2D or 3D models . The IUPAC Standard InChIKey for this compound is MPLZNPZPPXERDA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Amino-5-(diethylamino)toluene Monohydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a melting point of 250°C (dec.) (lit.) and a boiling point of 300.3℃ at 760 mmHg .
Scientific Research Applications
Material Properties and Chemical Interactions
The compound exhibits interesting material properties such as molar refractivity and polarizability, as studied through the behavior of related compounds in different solutions. For instance, the compound 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate was investigated for its density and refractive index in various solutions, indicating significant polarizability effects with an increase in drug concentration (Sawale et al., 2016).
Polymer and Copolymer Studies
The compound is also relevant in the study of polymers and copolymers. A particular study explored the solution properties of an aminofunctionalized triblock copolymer involving a related compound, revealing how solvent selectivity impacts the behavior of the copolymer solutions (Riegel et al., 2004).
Fluorescence and Imaging Applications
A derivative of the compound, 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO), was synthesized and demonstrated near-infrared fluorescence, making it applicable in living cells imaging due to its enhanced fluorescence, low cytotoxicity, and excellent photo-stability (Gao, Zhang, & Chen, 2017).
Synthesis and Structural Studies
The compound and its derivatives are widely used in synthesis and structural studies. A study focused on the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes, highlighting the potential of these complexes in medicinal applications like anticancer properties (Abbas et al., 2020).
Anticancer Activity
Schiff bases involving the compound have been synthesized and showed promising anticancer activity. The study included drug–DNA interaction studies, indicating a potential for these compounds in medical applications, especially as anticancer agents (Uddin et al., 2020).
Safety And Hazards
This compound is classified as dangerous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
4-N,4-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLZNPZPPXERDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54749-07-4, 2051-79-8, 148-71-0 (Parent) | |
Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54749-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Diethylamino-o-toluidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1038799 | |
Record name | 2-Amino-5-(diethylamino)toluene monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038799 | |
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Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [Kodak MSDS] | |
Record name | CD-2 | |
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URL | https://haz-map.com/Agents/832 | |
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Product Name |
2-Amino-5-(diethylamino)toluene Monohydrochloride | |
CAS RN |
24828-38-4, 2051-79-8 | |
Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24828-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Diethylamino-o-toluidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-(diethylamino)toluene monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N5,N5-diethyltoluene-2,5-diamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-diethylamino-o-toluidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLTOLUENE-2,5-DIAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MIH70E0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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